molecular formula C23H33N3O2 B593054 (±)-ORG 28611 CAS No. 784138-08-5

(±)-ORG 28611

Cat. No. B593054
M. Wt: 383.5
InChI Key: ONXJNAIZJKLJGA-UHFFFAOYSA-N
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Description

(±)-ORG 28611 is a synthetic non-steroidal anti-inflammatory drug (NSAID) that was developed in the early 1980s by the pharmaceutical company Organon. It is a member of the class of drugs known as selective cyclooxygenase-2 (COX-2) inhibitors, which have become increasingly popular in recent years due to their ability to reduce inflammation without causing the same degree of gastrointestinal side effects as traditional NSAIDs. (±)-ORG 28611 is a potent inhibitor of COX-2 and has been studied for its potential use in the treatment of a variety of inflammatory conditions, including arthritis, asthma, and inflammatory bowel disease.

Scientific Research Applications

  • Reproducible Research and Data Sharing : Mesirov (2010) emphasizes the growing need for reproducible research methods in computation-intensive disciplines (Mesirov, 2010). Tenopir et al. (2011) discuss the practices and perceptions of data sharing among scientists, highlighting the importance of data accessibility and preservation (Tenopir et al., 2011).

  • Crowdsourcing in Science : Uhlmann et al. (2019) describe the benefits of crowdsourced scientific initiatives, which could be relevant for collaborative research on “(±)-ORG 28611” (Uhlmann et al., 2019).

  • Causal Explanation in Research : Maxwell (2004) discusses the role of qualitative research in providing causal explanations in scientific inquiry, which could be pertinent in understanding the effects of “(±)-ORG 28611” (Maxwell, 2004).

  • Data-Driven Research : Mazzocchi (2015) explores the impact of data-driven research versus hypothesis-driven research, a consideration relevant to the study of “(±)-ORG 28611” (Mazzocchi, 2015).

  • Reproducibility in Scientific Research : Jasny et al. (2011) address the challenges and importance of replication and reproducibility in scientific research, including chemical studies like those involving “(±)-ORG 28611” (Jasny et al., 2011).

  • Hackathons for Scientific Discoveries : Ghouila et al. (2018) show how hackathons can accelerate scientific discoveries, suggesting a potential method for advancing research on “(±)-ORG 28611” (Ghouila et al., 2018).

properties

IUPAC Name

[1-(cyclohexylmethyl)-7-methoxyindol-3-yl]-(3,4-dimethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-17-14-25(13-12-24(17)2)23(27)20-16-26(15-18-8-5-4-6-9-18)22-19(20)10-7-11-21(22)28-3/h7,10-11,16-18H,4-6,8-9,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXJNAIZJKLJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C(=O)C2=CN(C3=C2C=CC=C3OC)CC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024627
Record name [1-(Cyclohexylmethyl)-7-methoxy-1H-indol-3-yl](3,4-dimethyl-1-piperazinyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Cyclohexylmethyl)-7-methoxyindol-3-yl]-(3,4-dimethylpiperazin-1-yl)methanone

CAS RN

784138-08-5
Record name [1-(Cyclohexylmethyl)-7-methoxy-1H-indol-3-yl](3,4-dimethyl-1-piperazinyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
53
Citations
L Zuurman, P Passier, ML De Kam… - Journal of …, 2009 - journals.sagepub.com
… effects were observed after intravenous administration of doses up to Org 28611 … Org 28611 3–10 μg/kg, the observed sedation was considerably less than after midazolam. Org 28611 …
Number of citations: 22 journals.sagepub.com
JM Adam, J Cairns, W Caulfield, P Cowley… - …, 2010 - pubs.rsc.org
… DMPK profiles of Org 28611 and Org 28312 are summarized in Table 4. Org 28611 and Org … Both Org 28611 and Org 28312 showed higher total levels in brain compared to plasma (B […
Number of citations: 36 pubs.rsc.org
HJ Kleijn, AF Cohen, JMA van Gerven - S IN EAR - scholarlypublications …
… These data suggest that Org 28611 might have both sedative and analgesic properties … Org 28611. The primary objective of the study was to assess the sedative potential of Org 28611. …
OFFSFTA Leil, C Endo, OE Salavaggione, GK Dy… - search.ebscohost.com
… In contrast, Org 28611 primarily reduced active … : Org 28611 does not have the pharmacologic profile to be developed as a sedative analgesic. However, doses up to 3 μg/kg Org 28611 …
Number of citations: 0 search.ebscohost.com
EOFAN NK, ITO ALLERGEN - search.ebscohost.com
… In contrast, Org 28611 primarily reduced active … : Org 28611 does not have the pharmacologic profile to be developed as a sedative analgesic. However, doses up to 3 mg/kg Org 28611 …
Number of citations: 0 search.ebscohost.com
VK Vemuri, A Makriyannis - Clinical Pharmacology & …, 2015 - Wiley Online Library
… Org 28611, an aminoalkylindole analog, was tested in humans both as an analgesic and a sedative (Table 1). However, the illicit use of these compounds and their analogs as “fake …
Number of citations: 119 ascpt.onlinelibrary.wiley.com
AS Gandhi, M Zhu, S Pang, A Wohlfarth… - Bioanalysis, 2014 - Future Science
… , many new compounds now contain other substructures such as adamantane (AKB-48, STS-135), tetramethylcyclopropyl (UR-144, XLR-11), indole-3-carboxamide (UR-12, Org 28611) …
Number of citations: 27 www.future-science.com
L Zuurman, PCCM Passier… - Journal of …, 2010 - journals.sagepub.com
… The properties of Org 26828 are similar to those of the CB1 agonist Org 28611 that were evaluated in a previous study with the same design (Zuurman et al., 2009). In summary, at the …
Number of citations: 7 journals.sagepub.com
RC Kevin, S Mirlohi, JJ Manning, R Boyd… - ACS Chemical …, 2022 - ACS Publications
… Compound 7 (MEPIRAPIM) and Org 28611 were directly compared in the CB 1 receptor to … to Org 28611 (18) despite a number of structural similarities. Compared to 7, Org 28611 has a …
Number of citations: 4 pubs.acs.org
L Zuurman, PC Passier - J Psychopharmacol, 2009
Number of citations: 2

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